molecular formula C20H16BrNO2 B2914227 (2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 860788-45-0

(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2914227
CAS No.: 860788-45-0
M. Wt: 382.257
InChI Key: YSHMGFGGDDPZPU-BIIKFXOESA-N
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Description

The compound “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Aldol Condensation: The final step involves an aldol condensation between the brominated pyrrole derivative and 4-methoxybenzaldehyde to form the desired enone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the enone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the enone double bond can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include saturated ketones or alcohols.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-[1-(4-fluorophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

The presence of the bromine atom in “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” may impart unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c1-24-19-9-3-16(4-10-19)20(23)11-2-15-12-13-22(14-15)18-7-5-17(21)6-8-18/h2-14H,1H3/b11-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHMGFGGDDPZPU-BIIKFXOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CN(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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